2-乙酰氨基-4-羟基-6-甲酰蝶呤

描述

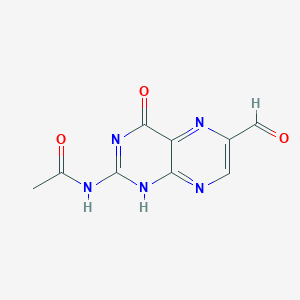

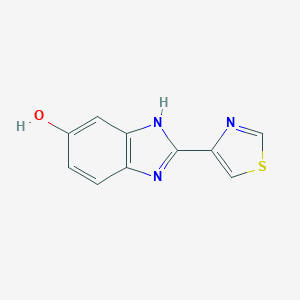

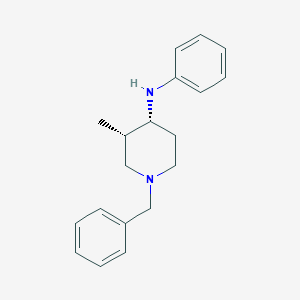

2-Acetylamino-4-hydroxy-6-formylpteridine is a pteridine derivative that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biochemistry. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring, and modifications to this core structure can significantly impact their chemical and biological properties.

Synthesis Analysis

The synthesis of pteridine derivatives, including 2-Acetylamino-4-hydroxy-6-formylpteridine, often involves condensation reactions of appropriate precursors. For instance, the condensation of 2,4,5-triamino-6-hydroxypyrimidine with specific aldehydes or ketones can lead to the formation of substituted pteridines. A notable method developed for the synthesis of 6-formylpteridine involves the bromination of 2-acetamido-4-hydroxy-6-methylpteridine followed by hydrolysis (Zav'yalov & Zavozin, 1981).

Molecular Structure Analysis

The molecular structure of pteridine derivatives is characterized by the presence of a pteridine core, consisting of fused pyrimidine and pyrazine rings. The specific substituents at the 2, 4, and 6 positions significantly influence the electronic configuration and, consequently, the reactivity and interaction capabilities of these molecules. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are instrumental in elucidating the detailed molecular structures of these compounds.

Chemical Reactions and Properties

Pteridine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, which are pivotal for their functionalization and application in synthesis. The reactivity of the formyl group in 2-Acetylamino-4-hydroxy-6-formylpteridine towards nucleophilic addition forms the basis for further chemical modifications. For example, the interaction with aldehyde substrates demonstrates the compound's reactivity and potential as a chemical intermediate (Malthouse, Williams, & Bray, 1981).

Physical Properties Analysis

The physical properties of 2-Acetylamino-4-hydroxy-6-formylpteridine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for determining its behavior in different solvents, which is essential for its application in chemical syntheses and various analytical techniques.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of pteridine derivatives are critical for their biological activity and chemical reactivity. The electronic nature of the substituents affects the pKa values, influencing the compound's behavior in acidic and basic environments. Furthermore, the presence of functional groups like acetyl and formyl imparts specific reactivity patterns that enable selective transformations and applications in organic synthesis.

For a more comprehensive understanding and further details on the topic, consider referring to the provided scientific literature sources.

科学研究应用

增强抗癌作用

2-乙酰氨基-4-羟基-6-甲酰蝶呤本身虽然没有抗癌作用,但可以增强其他化合物对癌症的抗癌作用,例如涉及乳腺腺癌的研究。这种作用取决于两种物质注射时间的长短 (Shapiro、Kream 和 Dietrich,1952).

酶抑制

该化合物抑制肿瘤提取物对其他物质的体外脱氨作用。与酶的预孵育对于最大程度的抑制至关重要,这表明在癌症治疗中具有潜在的治疗应用 (Shapiro、Kream 和 Dietrich,1952).

黄嘌呤氧化酶中的钼(V) E.P.R. 信号

2-乙酰氨基-4-羟基-6-甲酰蝶呤具有从黄嘌呤氧化酶产生各种类型的钼(V) e.p.r. 信号的独特能力。此特性对于了解酶活性中心的结构非常重要,并且可能在阐明生化途径中很重要 (Malthouse、Williams 和 Bray,1981).

叶酸的生物合成

2-乙酰氨基-4-羟基-6-甲酰蝶呤在大肠杆菌中叶酸的生物合成中起作用。大肠杆菌的无细胞提取物可以利用该化合物合成叶酸,这是细菌代谢和生长中的一个基本过程 (Brown、Weisman 和 Molnar,1961).

NAD+依赖的蝶呤化合物形成

大肠杆菌 B 的无细胞提取物可以从 2-乙酰氨基-4-羟基-6-甲酰蝶呤产生 2-氨基-4-羟基-6-羧基蝶呤,其中 NAD+ 作为必需的辅因子。此反应对于了解涉及 NAD+ 和蝶呤化合物的代谢途径非常重要 (Suzuki 和 Mitsuda,1971).

调节褪黑激素的生物合成

6-甲酰蝶呤,2-乙酰氨基-4-羟基-6-甲酰蝶呤的衍生物,可以影响松果体中的褪黑激素合成。该化合物可能参与光对松果体褪黑激素生物合成的非视网膜效应,表明环境因素与激素调节之间可能存在联系 (Cremer-Bartels 和 Ebels,1980).

属性

IUPAC Name |

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCPKAHJKOGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299390 | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-4-hydroxy-6-formylpteridine | |

CAS RN |

29769-49-1 | |

| Record name | NSC129965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)